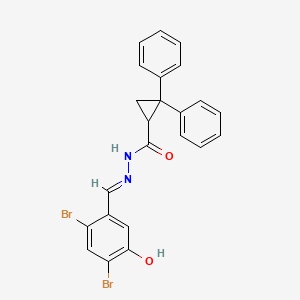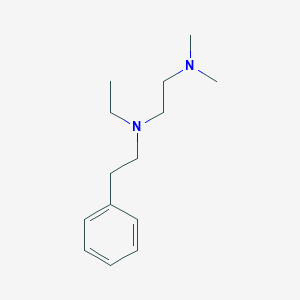
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DBHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBHC belongs to the family of hydrazones and has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in the regulation of cell cycle progression. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide inhibits the growth of tumors and prolongs survival in animal models of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, by inhibiting the aggregation of beta-amyloid peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments include its relatively low toxicity and its ability to inhibit key enzymes and proteins involved in cell growth and proliferation. However, one limitation of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Another direction is to investigate the use of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, which could lead to the development of more potent and selective analogs.
Métodos De Síntesis
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been synthesized through a variety of methods, with the most common being the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. Other methods include the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid hydrazide in the presence of a base, or the reaction of 2,4-dibromo-5-hydroxybenzaldehyde with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its potential applications in scientific research, particularly in the field of cancer research. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer. N'-(2,4-dibromo-5-hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to be a key factor in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c24-19-12-20(25)21(28)11-15(19)14-26-27-22(29)18-13-23(18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,28H,13H2,(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXQRFWKIVDFJ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)


![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)


![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)
